molecular formula C27H29N3O4 B1264801 (3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

Cat. No. B1264801
M. Wt: 459.5 g/mol
InChI Key: JVKHVZTXTKKTRY-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.

Scientific Research Applications

Stereochemistry in Drug Design

The stereochemistry of pharmaceutical compounds, including those based on the isoquinoline structure, plays a crucial role in their pharmacological profile. For example, the stereochemistry of phenylpiracetam and its derivatives has been shown to significantly impact their biological properties, with enantiomerically pure compounds often exhibiting more favorable pharmacological profiles (Veinberg et al., 2015). This highlights the importance of stereochemistry in the design and synthesis of new drugs, suggesting that the specific stereochemical configuration of the compound could be crucial for its intended scientific application.

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are utilized for the degradation of various compounds, including pharmaceuticals, in aqueous media. This technology leads to the generation of different by-products, mechanisms, and degradation pathways. A study reviewed the by-products, biotoxicity, and proposed degradation pathways of acetaminophen, a common pharmaceutical compound, using AOPs (Qutob et al., 2022). Research in this area could be relevant for understanding the environmental impact and degradation pathways of complex molecules such as the one , particularly in the context of their potential release or disposal.

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, such as isoquinoline derivatives, is a significant area of research due to the diverse biological activities these compounds exhibit. For instance, isoquinoline derivatives have been explored for their pharmacological importance in modern therapeutics, showing a range of biological activities and serving as key scaffolds in drug discovery (Danao et al., 2021). The compound , with its isoquinoline core, may similarly be a focus of research for its potential therapeutic applications or as a precursor in the synthesis of biologically active heterocycles.

properties

Product Name

(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C27H29N3O4/c1-18-8-13-23(29-16-18)30-25(20-11-9-19(17-31)10-12-20)24(26(32)28-14-5-15-34-2)21-6-3-4-7-22(21)27(30)33/h3-4,6-13,16,24-25,31H,5,14-15,17H2,1-2H3,(H,28,32)/t24-,25+/m1/s1

InChI Key

JVKHVZTXTKKTRY-RPBOFIJWSA-N

Isomeric SMILES

CC1=CN=C(C=C1)N2[C@H]([C@@H](C3=CC=CC=C3C2=O)C(=O)NCCCOC)C4=CC=C(C=C4)CO

Canonical SMILES

CC1=CN=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCCCOC)C4=CC=C(C=C4)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Reactant of Route 3
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Reactant of Route 5
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

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